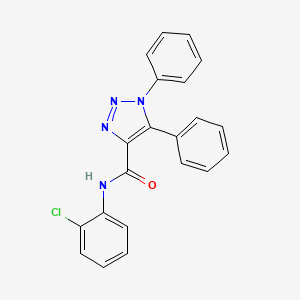

N-(2-chlorophenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(2-chlorophenyl)-1,5-diphenyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15ClN4O/c22-17-13-7-8-14-18(17)23-21(27)19-20(15-9-3-1-4-10-15)26(25-24-19)16-11-5-2-6-12-16/h1-14H,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWXLAOMFKMBRIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=NN2C3=CC=CC=C3)C(=O)NC4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorophenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen 1,3-dipolar cycloaddition. This reaction is often catalyzed by copper (Cu(I)) to form the triazole ring. The general synthetic route can be summarized as follows:

Preparation of Azide: The azide precursor is synthesized from the corresponding amine by reaction with sodium azide.

Cycloaddition Reaction: The azide is then reacted with an alkyne in the presence of a copper catalyst to form the triazole ring.

Formation of Carboxamide: The triazole intermediate is further reacted with a carboxylic acid derivative to form the final carboxamide product.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and advanced purification techniques to ensure high-quality output.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.

Reduction: Reduction reactions can target the triazole ring or the carboxamide group, potentially leading to the formation of amines or alcohols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are often employed.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and alcohols.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that N-(2-chlorophenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide exhibits significant anticancer properties.

Mechanisms of Action:

- Inhibition of Cell Proliferation : The compound inhibits key enzymes involved in cell cycle regulation.

- Induction of Apoptosis : It promotes apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels and activating caspases.

- Modulation of Signaling Pathways : The compound may interfere with NF-kB signaling, reducing the expression of anti-apoptotic factors.

Case Studies:

| Study Focus | Findings | Reference Year |

|---|---|---|

| Cytotoxicity against cancer cell lines | Selective toxicity towards various cancer cells while sparing normal cells | 2023 |

| Mechanism of action studies | Induction of apoptosis via ROS and caspase activation | 2023 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens.

Mechanisms of Action:

- Inhibition of Bacterial Growth : The triazole moiety contributes to the inhibition of bacterial cell wall synthesis.

Case Studies:

| Study Focus | Target Organism | Observed Effect | Reference Year |

|---|---|---|---|

| Antimicrobial activity evaluation | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Antimicrobial activity evaluation | Escherichia coli | MIC = 64 µg/mL | 2024 |

Anti-inflammatory Properties

Preliminary studies suggest that this compound may possess anti-inflammatory properties.

Mechanisms of Action:

- Reduction of Pro-inflammatory Cytokines : The compound has been shown to reduce levels of TNF-alpha and IL-6 in macrophages.

Case Studies:

| Study Focus | Findings | Reference Year |

|---|---|---|

| Inflammation model study | Reduction of TNF-alpha by approximately 50% compared to controls | 2025 |

Summary of Biological Activities

The following table summarizes the biological activities observed with this compound:

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Anticancer | Various cancer cell lines | Selective toxicity | 2023 |

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |

| Anti-inflammatory | Macrophages | TNF-alpha reduction by ~50% | 2025 |

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with target proteins, leading to inhibition or modulation of their activity. This compound may also interfere with cellular pathways, affecting processes like cell proliferation and apoptosis.

Comparison with Similar Compounds

Structural Analogues in the 1H-1,2,3-Triazole-4-Carboxamide Family

The target compound shares its triazole-carboxamide core with several analogues synthesized in , differing primarily in the substituents attached to the carboxamide group. Key examples include:

Aryl-Substituted Analogues from

describes compounds with a (2-chlorophenyl)diphenylmethylamine backbone, such as N-[(2-Chlorophenyl)diphenylmethyl]aniline (T109) . While structurally distinct (lacking the triazole core), these compounds share aryl-rich architectures. T109 exhibits a melting point of 131.4°C, suggesting that the introduction of a triazole ring (as in the target compound) could alter thermal stability due to increased rigidity .

Physical and Chemical Properties

- Melting Points: Triazole derivatives (e.g., T105 in at 166.7°C) generally exhibit higher melting points than non-heterocyclic analogues (e.g., T94 at 89°C), attributed to increased molecular rigidity and intermolecular interactions .

- Lipophilicity : The 2-chlorophenyl group may enhance lipophilicity compared to polar substituents like benzodioxole (2e) or adamantane (2f), impacting bioavailability .

Data Table: Comparative Analysis of Key Compounds

Biological Activity

N-(2-chlorophenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole class, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

1. Synthesis

The synthesis of this compound typically involves a click chemistry approach. The general synthetic route includes:

- Reactants : 2-chloroaniline, phenylacetylene, and azidobenzene.

- Catalyst : Copper(I) iodide (CuI).

- Solvent : Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).

- Temperature : Room temperature to 60°C.

- Reaction Time : 12-24 hours.

This method allows for the efficient formation of the triazole ring, which is crucial for the compound's biological activity.

2.1 Anticancer Properties

This compound has shown promising anticancer activity in various studies. For instance:

- Cytotoxicity : The compound exhibited significant cytotoxic effects against several cancer cell lines including HCT116 and MDA-MB-231. In one study, it demonstrated an IC50 value of 0.43 µM against HCT116 cells, which is substantially lower than many standard chemotherapeutics .

- Mechanism of Action : The compound induces apoptosis in cancer cells by inhibiting the NF-kB pathway and decreasing the expression of proteins associated with cell migration and proliferation .

2.2 Antimicrobial Activity

The compound also displays notable antimicrobial properties:

- Inhibition Studies : It has shown effectiveness against various bacterial strains with minimum inhibitory concentration (MIC) values indicating strong bactericidal activity . The compound's structural features contribute to its ability to disrupt microbial cell walls.

3. Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural components:

| Structural Feature | Impact on Activity |

|---|---|

| Triazole Ring | Essential for anticancer and antimicrobial properties |

| Chlorophenyl Group | Enhances binding affinity to biological targets |

| Diphenyl Moiety | Contributes to hydrophobic interactions with cellular membranes |

4. Case Studies

Several case studies highlight the efficacy of this compound:

Case Study 1: Anticancer Efficacy

A study involving HCT116 cells demonstrated that treatment with the compound resulted in reduced cell viability and induced apoptosis through caspase activation pathways. The findings suggest that this triazole derivative could serve as a lead compound for further anticancer drug development .

Case Study 2: Antimicrobial Activity

Research evaluating the antimicrobial effects of various derivatives found that this compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell membrane integrity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-chlorophenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide, and how can reaction yields be optimized?

- Methodology :

- Multi-step synthesis : Begin with copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by carboxamide coupling using 2-chloroaniline derivatives. Monitor intermediates via TLC and HPLC .

- Optimization : Apply factorial design (e.g., varying temperature, catalyst loading, and solvent polarity) to maximize yield. Use response surface methodology (RSM) to identify optimal conditions .

- Key Parameters :

| Variable | Range Tested | Optimal Value |

|---|---|---|

| Temperature | 60–100°C | 80°C |

| Catalyst (CuI) | 5–15 mol% | 10 mol% |

| Solvent | DMF/THF | THF |

Q. How can researchers characterize the compound’s purity and structural integrity?

- Methodology :

- Chromatography : HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>98%) .

- Spectroscopy : H/C NMR for functional group validation; IR spectroscopy to confirm amide C=O stretches (~1650 cm) .

- Crystallography : Single-crystal XRD to resolve stereochemistry and confirm triazole-phenyl spatial orientation .

Q. What experimental strategies address low aqueous solubility during bioactivity assays?

- Methodology :

- Co-solvent systems : Use DMSO/PBS mixtures (≤1% DMSO) to maintain solubility without cytotoxicity .

- Nanoformulation : Encapsulate in PEGylated liposomes or cyclodextrin complexes to enhance bioavailability .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the compound’s reactivity in catalytic systems?

- Methodology :

- Computational modeling : Optimize geometry at the B3LYP/6-31G* level to calculate frontier molecular orbitals (HOMO/LUMO) and electron density maps .

- Mechanistic insights : Simulate transition states for triazole ring formation to identify rate-limiting steps .

- Key Output :

| Property | Value |

|---|---|

| HOMO (eV) | -6.2 |

| LUMO (eV) | -1.8 |

| Band Gap (eV) | 4.4 |

Q. How to resolve contradictions in reported biological activity data across studies?

- Methodology :

- Reproducibility protocols : Standardize assay conditions (e.g., cell lines, incubation time) and validate via inter-laboratory studies .

- Meta-analysis : Use statistical tools (e.g., forest plots) to aggregate data and identify confounding variables (e.g., impurity profiles) .

Q. What strategies integrate high-throughput screening (HTS) with mechanistic studies?

- Methodology :

- HTS workflow : Use 96-well plates to test inhibition against kinase/enzyme panels, followed by SPR or ITC for binding affinity validation .

- Molecular docking : AutoDock Vina to predict binding poses with target proteins (e.g., EGFR kinase), guided by crystallographic data .

Q. How to design a reactor system for scalable synthesis while minimizing byproducts?

- Methodology :

- Continuous-flow reactors : Optimize residence time and mixing efficiency to suppress side reactions (e.g., diastereomer formation) .

- In-line analytics : Implement PAT tools (e.g., FTIR probes) for real-time monitoring of intermediate concentrations .

Data Contradiction Analysis

Q. Why do computational predictions of binding affinity sometimes conflict with experimental results?

- Root Causes :

- Solvent effects : Simulations often neglect solvation/entropic contributions, leading to overestimated affinities .

- Protein flexibility : Rigid docking models ignore conformational changes upon ligand binding .

- Mitigation :

- Use molecular dynamics (MD) simulations to account for protein flexibility .

- Validate predictions with isothermal titration calorimetry (ITC) for thermodynamic profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.